Compound Description: This series of compounds incorporates a benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamide scaffold with various 4-substituted phenyl-ureido groups at the 2-position. These compounds were synthesized and evaluated for their antimicrobial activity. []
Compound Description: This complex consists of a palladium(II) ion coordinated to a dichlorotriethylphosphine ligand and a bridged diamine ligand incorporating a 3,4-dimethoxyphenyl moiety. The study focused on elucidating its crystal structure and understanding the ligand conformation. []
Compound Description: This compound features a 6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-3-benzazepine core structure with a 4-methoxyphenyl group at the 1-position. The research focused on its synthesis and X-ray crystallographic analysis. []
Compound Description: This molecule is a phenylethanolamine derivative studied for its potential as a β-adrenoceptor blocking drug. The study involved molecular mechanics calculations and X-ray crystallography to understand its conformational preferences and intermolecular interactions. []
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist investigated for its potential in treating rheumatoid arthritis and osteoarthritis. The research demonstrated its effectiveness in reducing inflammation and pain in rodent models. []
Compound Description: This compound demonstrated potent acetylcholinesterase (AChE) inhibitory activity and showed neuroprotective and β-secretase (BACE1) inhibitory effects. It was also effective in improving memory in a scopolamine-induced dysfunction model. []
Compound Description: This compound exhibited potent butyrylcholinesterase (BuChE) inhibitory activity. Molecular modeling and kinetic studies suggest that it interacts with both the catalytic and peripheral anionic sites of BuChE. []
Compound Description: This compound exhibited significant cytotoxic activity against the MCF7 breast cancer cell line, exceeding the potency of the reference drug doxorubicin. []
Compound Description: This compound displayed potent cytotoxic activity against the MCF7 breast cancer cell line, demonstrating comparable potency to the reference drug doxorubicin. []
Compound Description: This compound exhibited significant cytotoxic activity against the MCF7 breast cancer cell line, demonstrating higher potency compared to the reference drug doxorubicin. []
Compound Description: This compound exhibited potent cytotoxic activity against the MCF7 breast cancer cell line, demonstrating higher potency compared to the reference drug doxorubicin. []
(-)-Septicine (1)
Compound Description: (-)-Septicine is a natural product synthesized asymmetrically in the study. It serves as a precursor to (-)-Tylophorine and possesses a unique indolizidinone core structure. []
(-)-Tylophorine (2)
Compound Description: (-)-Tylophorine is a natural product derived from (-)-Septicine through an oxidative coupling reaction. It exhibits a distinct structure characterized by a fused ring system. []
Compound Description: SR49059 is a potent vasopressin receptor antagonist. It displayed high affinity for the V1a receptor subtype and effectively inhibited AVP binding. []
Compound Description: OPC-21268 is a vasopressin receptor antagonist with a distinct structure characterized by a quinolinone core and a piperidine ring. The study demonstrated its ability to inhibit AVP binding to the V1a receptor subtype. []
Compound Description: SSR149415 is a potent and selective vasopressin V1b receptor antagonist. It effectively inhibited AVP-induced insulin release from islet cells. []
Compound Description: Identified as a potential dynamin 2 inhibitor, this compound showcases a structure containing both naphthalene and phenyl rings with multiple hydroxyl substitutions. []
Tetradecyltrimethylammonium bromide
Compound Description: This compound is a quaternary ammonium salt identified as a potential dynamin 2 inhibitor. []
Compound Description: This compound features an isoindole core structure with a nitrophenyl substituent, identified as a potential dynamin 2 inhibitor. []
Compound Description: This compound, identified as a potential dynamin 2 inhibitor, contains an indole ring system and an acrylamide moiety within its structure. []
Compound Description: This compound, identified as a potential dynamin 2 inhibitor, incorporates a quinazolinone core with a dichloromethoxyphenyl substituent. []
Compound Description: These compounds, identified as potential dynamin 2 inhibitors, feature a chromene core structure with multiple hydroxyl substitutions and are linked by alkyl diamine linkers. []
Octadecyltrimethylammonium bromide
Compound Description: Similar to tetradecyltrimethylammonium bromide, this compound is a quaternary ammonium salt identified as a potential dynamin 2 inhibitor. []
Dynamin inhibitory peptide
Compound Description: This peptide sequence acts as a dynamin inhibitor by interfering with its function. []
Compound Description: SR121463B is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []
Compound Description: SR49059 is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []
Compound Description: SSR149415 is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []
Compound Description: OPC21268 is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []
Compound Description: OPC41061 is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []
Compound Description: OPC31260 is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []
Compound Description: This retinoid derivative demonstrated apoptotic effects on the K562 human chronic myelogenous leukemia cell line. It induced caspase 3 and PARP cleavage and upregulated Bax/Bcl-2 ratio, Bad, and Bim gene expressions. []
Compound Description: This retinoid derivative exhibited apoptotic effects on the K562 human chronic myelogenous leukemia cell line. It induced caspase 3 and PARP cleavage and upregulated Bax/Bcl-2 ratio, Bad, and Bim gene expressions. []
Compound Description: This retinoid derivative induced apoptosis in K562 human chronic myelogenous leukemia cells, accompanied by caspase 3 and PARP cleavage, Bax/Bcl-2 ratio upregulation, and increased Bad and Bim gene expressions. []
Compound Description: These compounds, alongside numerous others, are derivatives of the pharmaceutically active isoindoline. The research focuses on synthesizing and exploring a diverse range of isoindoline derivatives for their potential medicinal applications. []
Compound Description: These compounds are additional examples from the series of isoindoline derivatives being explored for their potential medicinal applications. []
1-(3-Coumaryl)-pyridinium salts (3)
Compound Description: These salts incorporate both a coumarin moiety and a pyridinium ring in their structure. They were synthesized and used as intermediates in the preparation of fused 3-amino-pyridine-2-ones. []
1-(3-Coumaryl)-tetrahydrothiophenium salts (5)
Compound Description: These salts feature a coumarin moiety linked to a tetrahydrothiophenium ring. They were synthesized and used as intermediates in the synthesis of fused 3-amino-pyridine-2-ones. []
2-Chloro-N1-(3,4-dimethoxyphenyl)acetamide
Compound Description: This compound serves as a key starting material in the synthesis of quinolinyl- and (thieno[2,3-b]pyridin-5-yl)-pyridinium salts. []
Substituted 2-chloro-N1-(2-thienyl)acetamides (8)
Compound Description: This series of compounds features a 2-chloroacetamide moiety linked to a substituted thienyl ring. They were used as starting materials in the synthesis of quinolinyl- and (thieno[2,3-b]pyridin-5-yl)-pyridinium salts. []
Quinolinyl- and (thieno[2,3-b]pyridin-5-yl)-pyridinium salts (10)
Compound Description: These salts incorporate either a quinoline or a thieno[2,3-b]pyridine moiety linked to a pyridinium ring. They were synthesized and subsequently used in the preparation of fused 3-amino-pyridine-2-ones. []
Fused thieno[2,3-b]pyridin-ones (19)
Compound Description: These compounds feature a fused thienopyridine ring system with a ketone functional group. They were synthesized through Thorpe-Ziegler cyclization and cyclodehydrogenation reactions. []
3-(1-Pyridinio)-quinoline-4-olates (23)
Compound Description: These compounds incorporate both a pyridine and a quinoline moiety, with an alcoholate group at the 4-position of the quinoline ring. They were synthesized and subsequently used in the preparation of 3-amino-4-hydroxy-quinoline-2-ones. []
Fused 3-amino-pyridine-2-ones (11)
Compound Description: These compounds feature a fused pyridine ring system with an amine and a ketone functional group. They were synthesized through Zincke-cleavage of pyridinium salts. []
3-Amino-4-hydroxy-quinoline-2-ones (24)
Compound Description: These compounds feature a quinoline ring system with an amine, a hydroxyl, and a ketone functional group. They were synthesized through Zincke-cleavage of 3-(1-pyridinio)-quinoline-4-olates. []
Oxazoloquinolines (25)
Compound Description: These compounds feature a fused oxazole and quinoline ring system. They were synthesized from 3-amino-4-hydroxy-quinoline-2-ones by treatment with acetic anhydride. []
2-Chloro-3,4-diiodopyridine
Compound Description: This compound is a key intermediate synthesized through a directed ortho-metallation (DoM) and halogen dance (HD) mechanism. It serves as a versatile building block for creating diverse 2,3,4-tri(hetero)arylpyridine scaffolds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.